

In Vitro Toxicological Profile of Brucine Dihydrate: A Technical Guide

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Compound of Interest

Compound Name: *Brucine dihydrate*

Cat. No.: *B1147078*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucine, an indole alkaloid predominantly extracted from the seeds of *Strychnos nux-vomica*, is structurally similar to strychnine, though less potent.^{[1][2]} While historically recognized for its toxicity, recent scientific inquiry has pivoted towards its potential pharmacological benefits, particularly its anti-tumor properties. This technical guide provides a comprehensive overview of the in vitro toxicological profile of brucine, with a focus on its cytotoxic and genotoxic effects, and the underlying molecular mechanisms. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the toxicological risks and therapeutic potential of this compound. It is important to note that while this guide refers to **brucine dihydrate**, much of the available toxicological data has been generated using the anhydrous form of brucine (CAS 357-57-3).^{[1][3]} **Brucine dihydrate** (CAS 145428-94-0) is the hydrated form of the molecule.^{[4][5]}

Cytotoxicity of Brucine

Brucine exhibits significant cytotoxic effects across a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. The cytotoxic potency of brucine is cell-line dependent and varies with concentration and duration of exposure.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values of brucine against various human cancer cell lines after 72 hours of treatment are summarized in Table 1.

Table 1: IC50 Values of Brucine in Human Cancer Cell Lines after 72-hour exposure.

Cell Line	Cancer Type	IC50 (µM)
Human ovarian carcinoma (A2780)	Ovarian Cancer	1.43
Human hepatoma (SMMC-7721)	Liver Cancer	>500
Human pulmonary cancer (A549)	Lung Cancer	>500
Human cervical cancer (HeLa)	Cervical Cancer	>500
Human breast carcinoma (MDA-MB-231)	Breast Cancer	>500
Human colon carcinoma (LoVo)	Colon Cancer	>500
Human stomach adenocarcinoma (BGC-823)	Stomach Cancer	>500
Human gastric cancer (SGC-7901)	Gastric Cancer	>500
Human gastric cancer (MKN-45)	Gastric Cancer	>500
Human oral cancer (KB)	Oral Cancer	30 µg/ml
Human prostate cancer (PC-3)	Prostate Cancer	<100
Human cholangiocarcinoma (QBC939)	Cholangiocarcinoma	<20

Data for A2780, SMMC-7721, A549, HeLa, MDA-MB-231, LoVo, BGC-823, SGC-7901, and MKN-45 are from a single study for comparative purposes.^[6] Data for KB, PC-3, and QBC939 cells are from separate studies and different

experimental conditions may apply.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Mechanisms of Cytotoxicity

Apoptosis Induction

Brucine is a potent inducer of apoptosis in cancer cells. This is characterized by morphological changes such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. [\[10\]](#) The induction of apoptosis is a dose-dependent phenomenon, as demonstrated in A2780 ovarian carcinoma cells (Table 2).

Table 2: Dose-Dependent Induction of Apoptosis in A2780 Cells by Brucine after 72 hours.

Brucine Concentration (μM)	Apoptotic Rate (%)
0	1.94
0.625	Not Reported
2.5	Not Reported
10	47.32

Source:[\[6\]](#)

The apoptotic cascade initiated by brucine involves the mitochondrial pathway, characterized by the depolarization of the mitochondrial membrane and the subsequent release of cytochrome c.[\[11\]](#)[\[12\]](#) This process is regulated by the Bcl-2 family of proteins and is associated with an elevation of intracellular calcium levels.[\[12\]](#)

Cell Cycle Arrest

Brucine has been shown to arrest the cell cycle at different phases in a cell-type-specific manner. In A2780 cells, brucine treatment leads to an accumulation of cells in the S phase (Table 3), while in other cell lines, arrest at the G0/G1 or G2/M phases has been observed.[\[6\]](#)[\[9\]](#)[\[13\]](#)

Table 3: Effect of Brucine on Cell Cycle Distribution in A2780 Cells after 72 hours.

Brucine Concentration (μ M)	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)
0	Not Reported	28.65	Not Reported
0.625	Not Reported	Not Reported	Not Reported
2.5	Not Reported	Not Reported	Not Reported
10	Not Reported	38.47	Not Reported

Source:[6]

Genotoxicity Profile

The genotoxic potential of brucine is an important aspect of its toxicological profile. Studies have indicated that brucine can interact with DNA, suggesting a potential for mutagenicity.

DNA Intercalation

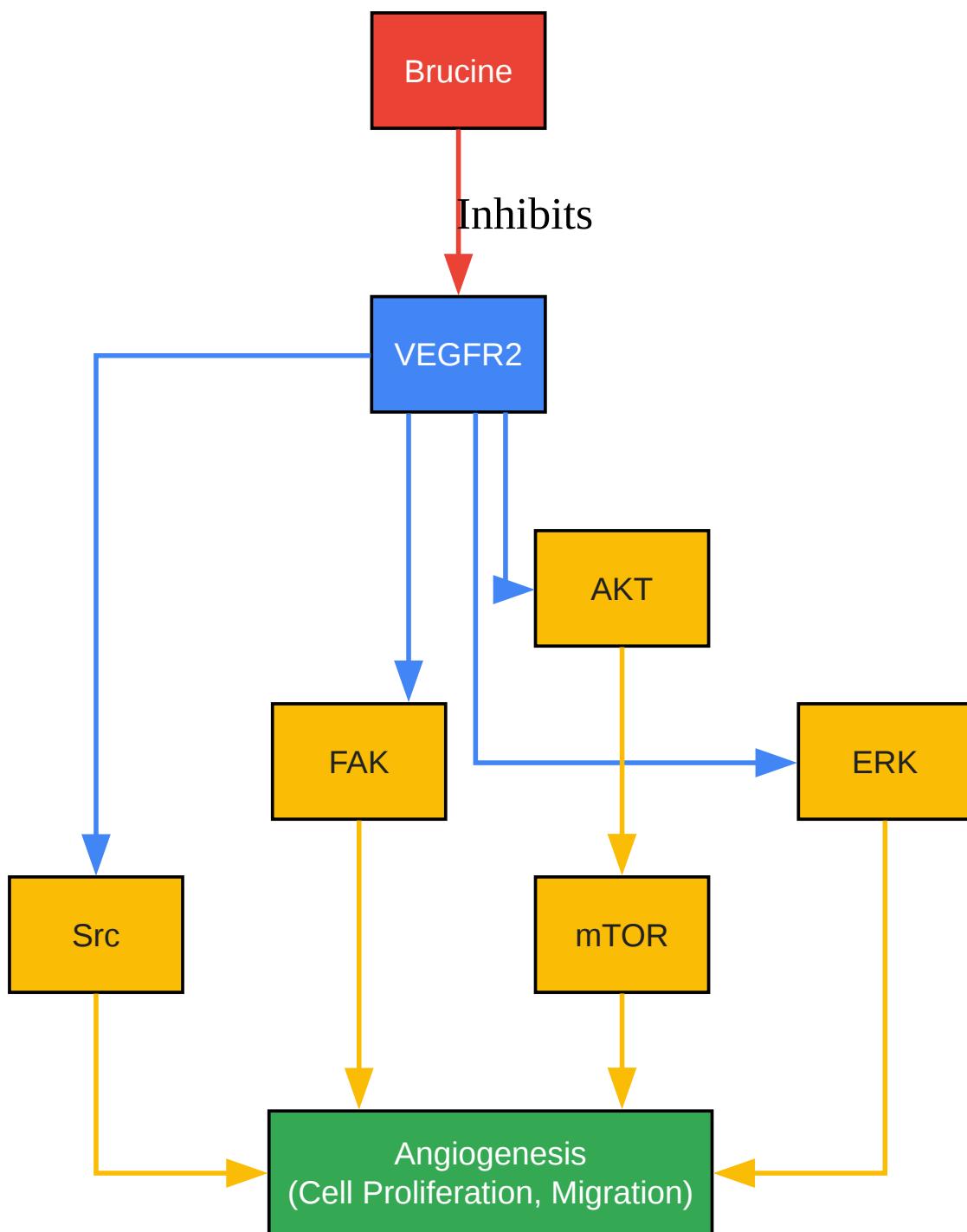
Brucine has been shown to intercalate into the DNA double helix. This interaction can disrupt DNA replication and transcription, potentially leading to mutations.

Signaling Pathways Modulated by Brucine

Brucine exerts its cytotoxic effects by modulating several key signaling pathways involved in cell proliferation, survival, and angiogenesis.

VEGFR2 Signaling Pathway

Brucine has been demonstrated to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. By doing so, it can suppress angiogenesis, a critical process for tumor growth and metastasis.

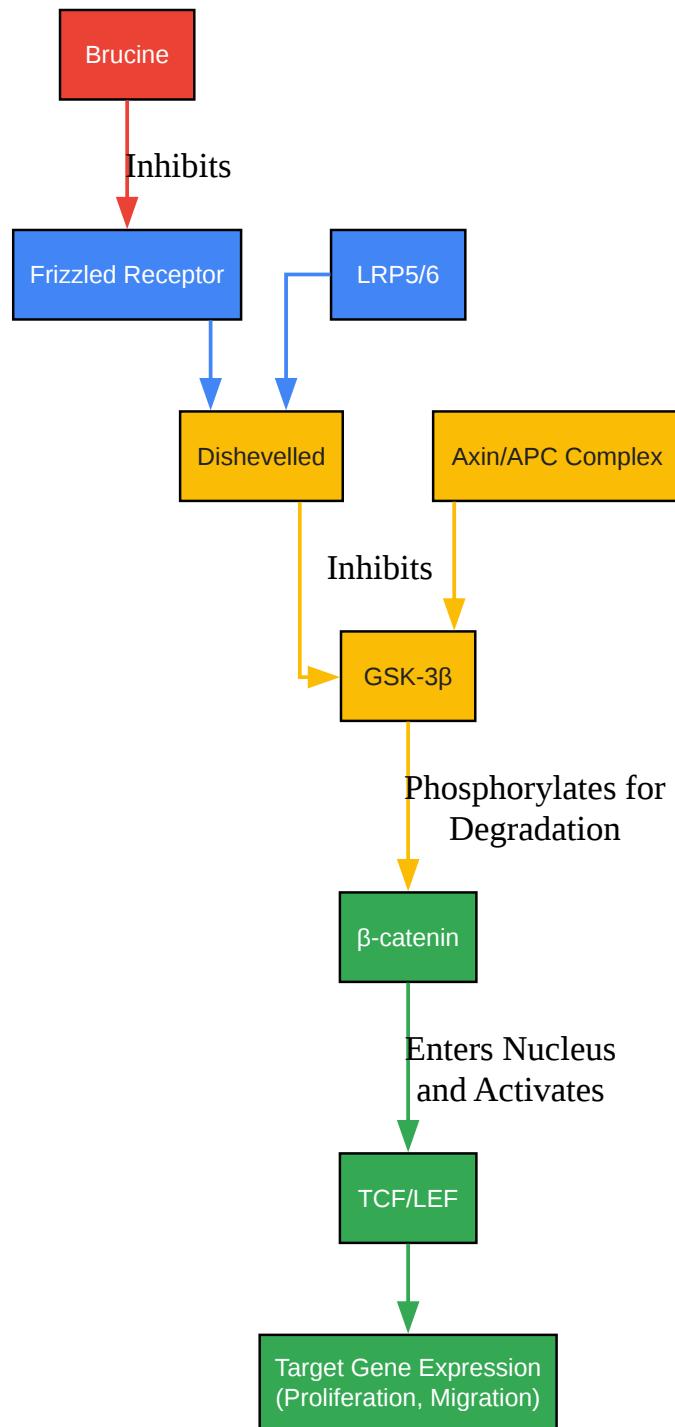


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Caption: Brucine inhibits the VEGFR2 signaling pathway.

Wnt/β-catenin Signaling Pathway

In colorectal cancer cells, brucine has been found to regulate the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and migration.



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Caption: Brucine modulates the Wnt/β-catenin signaling pathway.

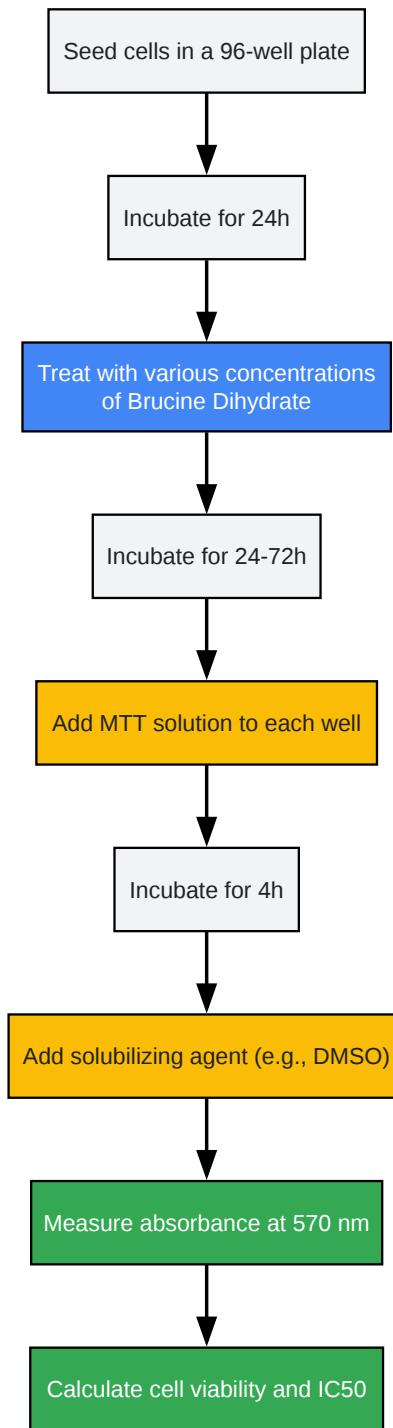
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies.

Below are outlines of key experimental protocols used to assess the in vitro toxicology of brucine.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.



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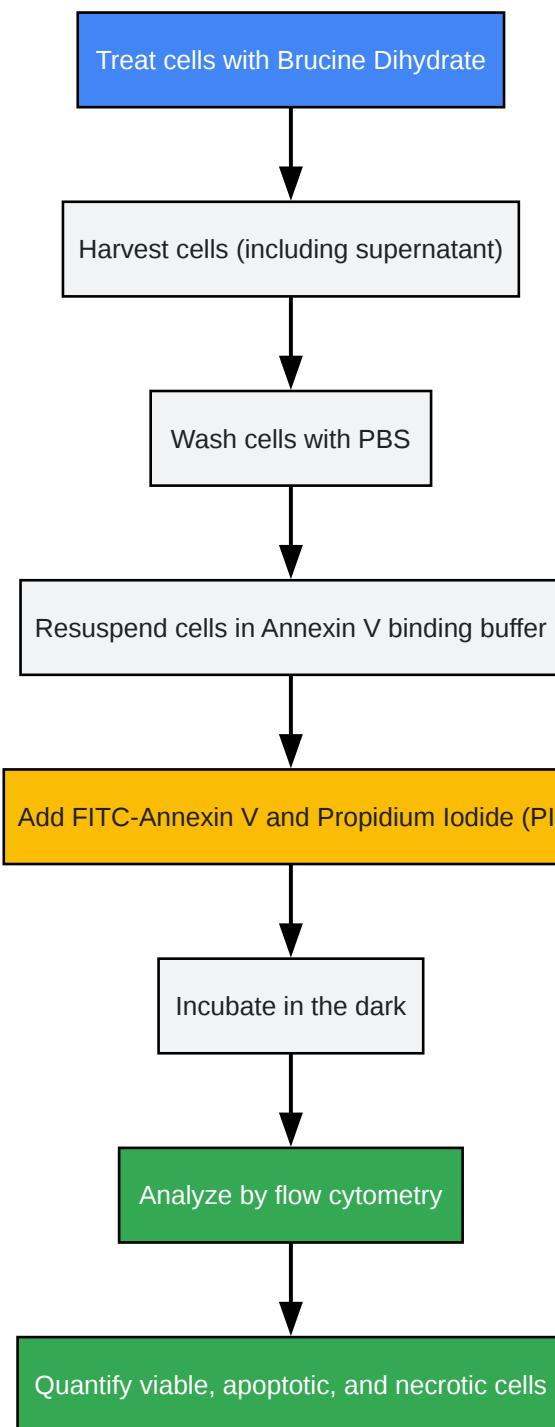
Caption: Workflow for the MTT cytotoxicity assay.

- Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

- Treatment: Expose the cells to a series of concentrations of **brucine dihydrate** for a specified duration (e.g., 24, 48, 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
- Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[\[14\]](#)[\[15\]](#)



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Caption: Workflow for the Annexin V/PI apoptosis assay.

- Cell Treatment: Treat cells with the desired concentrations of **brucine dihydrate** for the appropriate time.

- Cell Harvesting: Collect both adherent and floating cells.
- Washing: Wash the cells with cold phosphate-buffered saline (PBS).
- Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
- Incubation: Incubate the cells in the dark at room temperature.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate cell populations based on their fluorescence.

Genotoxicity Assays

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[\[16\]](#)[\[17\]](#) It utilizes several strains of *Salmonella typhimurium* with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test substance to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.[\[18\]](#)

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects genotoxic damage by identifying the presence of micronuclei in the cytoplasm of interphase cells.[\[19\]](#)[\[20\]](#)[\[21\]](#) Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. This assay can be performed on various mammalian cell lines, such as Chinese hamster ovary (CHO) cells.[\[22\]](#)[\[23\]](#)

DNA Unwinding Assay

This assay is used to determine if a compound intercalates into DNA.[\[24\]](#)[\[25\]](#) Intercalating agents unwind the DNA double helix. The assay typically involves incubating supercoiled plasmid DNA with the test compound and a type I topoisomerase.[\[26\]](#)[\[27\]](#)[\[28\]](#) If the compound is an intercalator, the resulting DNA will be more supercoiled after the removal of the compound and the enzyme.

Conclusion

The in vitro toxicological profile of **brucine dihydrate** reveals a compound with potent cytotoxic effects against various cancer cell lines, primarily mediated through the induction of apoptosis and cell cycle arrest. Its ability to modulate key signaling pathways, such as the VEGFR2 and Wnt/β-catenin pathways, underscores its potential as an anti-cancer agent. However, its genotoxic potential, indicated by its DNA intercalating properties, requires careful consideration in any therapeutic development. The detailed experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers to further investigate the toxicological and pharmacological properties of **brucine dihydrate**. A thorough understanding of its in vitro toxicological profile is essential for guiding future preclinical and clinical studies.

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